molecular formula C21H22ClN5 B2824486 1-[5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]-2-methyl-1H-imidazole CAS No. 850762-30-0

1-[5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]-2-methyl-1H-imidazole

Cat. No.: B2824486
CAS No.: 850762-30-0
M. Wt: 379.89
InChI Key: RARZKLQQWXKDKP-UHFFFAOYSA-N
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Description

This compound is a pyrazolo[1,5-a]pyrimidine derivative with a molecular formula of C₁₉H₁₈ClN₅, an average mass of 351.838 g/mol, and a monoisotopic mass of 351.125073 g/mol . Its structure features a pyrazolo[1,5-a]pyrimidine core substituted at the 5-position with a tert-butyl group, at the 3-position with a 4-chlorophenyl ring, and at the 7-position with a 2-methylimidazole moiety. The compound is cataloged under ChemSpider ID 4074186 and is structurally related to intermediates studied for anticancer and antimicrobial applications .

Properties

IUPAC Name

5-tert-butyl-3-(4-chlorophenyl)-2-methyl-7-(2-methylimidazol-1-yl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN5/c1-13-19(15-6-8-16(22)9-7-15)20-24-17(21(3,4)5)12-18(27(20)25-13)26-11-10-23-14(26)2/h6-12H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RARZKLQQWXKDKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1C3=CC=C(C=C3)Cl)C(C)(C)C)N4C=CN=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]-2-methyl-1H-imidazole typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclization of appropriate intermediates under controlled conditions. For instance, the synthesis may involve the reaction of 4-chlorobenzaldehyde with tert-butyl acetoacetate, followed by cyclization with hydrazine hydrate to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

1-[5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]-2-methyl-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

1-[5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]-2-methyl-1H-imidazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-[5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]-2-methyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular processes. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Pyrazolo[1,5-a]pyrimidine Cores

The following table summarizes key structural analogues and their biological or physicochemical properties:

Compound Name/Structure Substituents/Modifications Activity/Properties Reference
Target Compound 5-tert-butyl, 3-(4-chlorophenyl), 2-methyl, 7-(2-methyl-1H-imidazol-1-yl) Structural data confirmed via NMR and mass spectrometry; bioactivity not reported.
Compound 10d : (2R,3S,4S,5R,6R)-2-(acetoxymethyl)-6-(4-(((5-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)tetrahydro-2H-pyran-3,4,5-triyl triacetate 5-(4-chlorophenyl), triazole-linked acetylated sugar moiety IC₅₀ = 15.3 µM (MCF-7 breast cancer cells)
Compound 19b : 5-(4-chlorophenyl)-{3-(4-chlorophenyl)-9-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-7-yl}-thiophene-2-carboxylic acid Thiophene-pyrrolotriazolopyrimidine hybrid, 4-chlorophenyl substituents Higher anticancer activity than doxorubicin; also antibacterial
7b : 1-(3-((3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-yl)amino)propyl)-3-methyl-1H-imidazol-3-ium iodide Diphenylpyrazolo core, imidazolium-propylamine side chain Yield: 36%; HPLC purity: 91% (254 nm), 92% (210 nm)
MK80 : 5-(3,5-bis(trifluoromethyl)phenyl)-2-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one Electron-withdrawing trifluoromethyl groups, 2-chlorophenyl substituent Synthesized via multi-step route; activity data not provided

Key Observations

Substituent Impact on Bioactivity: The 4-chlorophenyl group at the 3-position (common in the target compound and Compound 10d) correlates with anticancer activity, particularly in breast cancer models . Triazole-linked glycosides (e.g., Compound 10d) enhance solubility and cellular uptake, contributing to lower IC₅₀ values compared to non-glycosylated analogues . Thiophene hybrids (e.g., Compound 19b) exhibit dual anticancer and antibacterial activity, likely due to enhanced π-π stacking and membrane penetration .

Synthetic Efficiency :

  • The target compound’s synthesis follows general methods for pyrazolo[1,5-a]pyrimidines, similar to intermediates in and .
  • Compound 7b demonstrates lower synthetic yield (36%) compared to glycosylated derivatives (84% yield for Compound 5a in ), highlighting challenges in imidazolium side-chain incorporation .

The target compound’s tert-butyl group may confer metabolic stability, as seen in related tert-butyl-substituted kinase inhibitors .

Biological Activity

1-[5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]-2-methyl-1H-imidazole is a complex heterocyclic compound known for its diverse biological activities. This compound is part of the pyrazolo-pyrimidine class, which has been extensively studied for its potential pharmacological applications, including anticancer, antiviral, and antimicrobial properties.

Chemical Structure and Properties

The compound features a pyrazolo[1,5-a]pyrimidine core combined with a 2-methyl-1H-imidazole moiety. Its structural characteristics contribute significantly to its biological activity. The presence of a tert-butyl group and a chlorophenyl substituent enhances its interaction with biological targets.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC21H22ClN5
Molecular Weight379.89 g/mol
CAS Number850762-30-0

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays against various cancer cell lines have demonstrated significant cytotoxic effects. For instance:

  • A549 Lung Cancer Cells : IC50_{50} values around 6.75 ± 0.19 μM.
  • HCC827 Lung Cancer Cells : IC50_{50} values around 5.13 ± 0.97 μM.

These results suggest that the compound may inhibit cell proliferation effectively, making it a candidate for further development in cancer therapy .

Antiviral Activity

The compound's structural features may also confer antiviral properties. Similar pyrazolo-pyrimidine derivatives have shown efficacy against viruses like respiratory syncytial virus (RSV). The mechanism often involves inhibition of viral fusion with host cells, suggesting that this compound could be explored for antiviral applications .

Antimicrobial Activity

Preliminary investigations indicate potential antimicrobial activity against various bacterial strains. Compounds with similar structural motifs have been reported to exhibit activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens, indicating that this compound might also possess similar properties .

The biological activity of this compound is believed to stem from its ability to interact with specific enzymes or receptors in target cells. Studies employing molecular docking techniques can elucidate binding affinities and help identify the precise biological pathways influenced by this compound.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of pyrazolo-pyrimidine derivatives:

  • Synthesis Methodologies : Various synthetic routes have been developed to create analogs of this compound, allowing for modifications that enhance biological activity or alter pharmacokinetic properties .
  • Comparative Studies : Comparative analyses with structurally similar compounds reveal unique aspects of this compound's activity profile, particularly its enhanced potency due to the tert-butyl and chlorophenyl groups .
Compound NameBiological ActivityUnique Features
5-Methyl-3-(4-chlorophenyl)-7-[4-(diphenylmethyl)piperazin-1-yl]-2-pyrazolo[1,5-a]pyrimidineAnticancerMethyl instead of tert-butyl
5-Tert-butyl-3-(phenyl)-7-[4-(dimethylamino)piperazin-1-yl]-2-methylpyrazolo[1,5-a]pyrimidineAntimicrobialDimethylamino group

Q & A

Q. Table 1: Example Reaction Optimization Parameters

VariableRange TestedOptimal ConditionImpact on Yield
Temperature60–120°C90°C+25%
SolventEthanol, DMF, THFDMF+30%
CatalystNone, Pd/C, DBUDBU (1.5 eq)+15%

How can spectroscopic and crystallographic techniques resolve structural ambiguities in this compound?

Q. Basic

  • IR Spectroscopy : Identifies functional groups (e.g., C-Cl stretch at ~750 cm⁻¹, C=N at ~1600 cm⁻¹) .
  • NMR : ¹H NMR confirms substituent positions (e.g., tert-butyl protons at δ 1.3 ppm, aromatic protons at δ 7.2–7.8 ppm) .
  • Mass Spectrometry : Validates molecular weight (e.g., ESI-MS m/z 450.2 [M+H]⁺) .

Advanced: Crystallographic Analysis
Single-crystal X-ray diffraction (SCXRD) resolves steric effects and π-π stacking. For example:

  • Torsion angles : Pyrazolo-pyrimidine and imidazole rings may exhibit dihedral angles >30°, indicating non-planarity .
  • Packing interactions : Chlorophenyl groups participate in halogen bonding, stabilizing the crystal lattice .

What computational methods are suitable for predicting the compound's reactivity or binding interactions?

Q. Advanced

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Molecular Dynamics (MD) : Simulates binding to biological targets (e.g., kinases) by analyzing hydrogen bonds and hydrophobic contacts .
  • Docking Studies : Uses software like AutoDock Vina to screen potential protein targets (e.g., cytochrome P450) .

Q. Table 2: Example DFT Results for Reactivity Prediction

ParameterValue (eV)Implication
HOMO Energy-6.2High electron-donating capacity
LUMO Energy-1.8Moderate electrophilicity
Band Gap4.4Likely stable under ambient conditions

How can researchers address contradictory biological activity data across studies?

Q. Advanced

  • Dose-Response Analysis : Re-evaluate IC₅₀ values under standardized assay conditions (e.g., fixed ATP concentration in kinase assays) .
  • Metabolic Stability Testing : Use liver microsomes to assess if discrepancies arise from differential metabolism .
  • Structural Analog Comparison : Compare with derivatives (Table 3) to isolate substituent effects .

Q. Table 3: Biological Activity of Structural Analogs

CompoundStructural Feature ModifiedActivity (IC₅₀, nM)Reference
Parent CompoundNone120
Analog A (CF₃ substitution)Trifluoromethyl at pyrimidine85
Analog B (NO₂ substitution)Nitro group at imidazole>1000

What methodologies are recommended for studying the compound's mechanism of action in biological systems?

Q. Advanced

  • Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) identifies differentially expressed proteins post-treatment .
  • Kinase Profiling : Use selectivity panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .
  • Cryo-EM : Resolve compound-protein complexes at near-atomic resolution .

How can researchers design experiments to mitigate batch-to-batch variability in synthesis?

Q. Advanced

  • Quality by Design (QbD) : Define critical quality attributes (CQAs) and control raw material purity (>98%) .
  • Process Analytical Technology (PAT) : Implement inline NMR or IR for real-time monitoring .
  • DoE for Robustness Testing : Vary parameters within ±10% of optimal conditions to identify sensitive steps .

What are the best practices for validating synthetic intermediates?

Q. Basic

  • TLC/HPLC : Monitor reaction progress with Rf values or retention times matching authentic standards .
  • Intermediate Trapping : Use quenching agents (e.g., NH₄Cl) to isolate reactive intermediates for characterization .

Q. Advanced

  • In Situ Spectroscopy : ReactIR tracks transient species (e.g., enolates) during condensation .
  • Isotopic Labeling : ¹³C-labeled precursors confirm reaction pathways via NMR .

Notes

  • For structural analogs, cross-reference bioactivity data with PubChem or ChEMBL for validation.

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